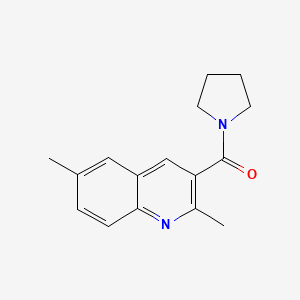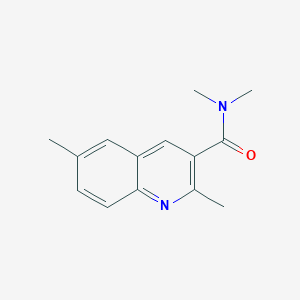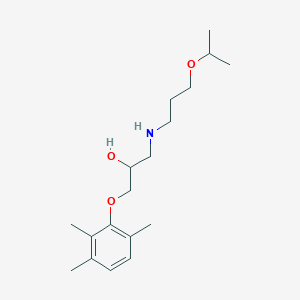![molecular formula C17H12N4O2S B7504677 N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B7504677.png)
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as POT-4 and has been extensively studied for its biological and chemical properties.
Mecanismo De Acción
The mechanism of action of POT-4 is not fully understood. However, it has been suggested that POT-4 may inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been suggested that POT-4 may interact with DNA and induce cell death.
Biochemical and Physiological Effects:
POT-4 has been shown to exhibit antitumor and anti-inflammatory activities in vitro and in vivo. It has also been shown to inhibit the growth of drug-resistant cancer cells. In addition, POT-4 has been shown to exhibit good biocompatibility and low toxicity in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of POT-4 is its potential to inhibit the growth of drug-resistant cancer cells. This makes it a promising candidate for the development of new anticancer drugs. Another advantage of POT-4 is its good biocompatibility and low toxicity, which makes it suitable for in vivo studies. However, one of the limitations of POT-4 is its poor solubility in water, which may affect its bioavailability and limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of POT-4. One direction is the development of new synthetic routes for the production of POT-4 and its derivatives. Another direction is the study of the mechanism of action of POT-4 and its potential interactions with DNA and other biomolecules. Additionally, the potential applications of POT-4 in material science and organic electronics should be further explored. Finally, the in vivo efficacy and toxicity of POT-4 should be studied in more detail to assess its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of POT-4 involves the reaction of 2-amino-5-phenyl-1,3,4-oxadiazole with 2-chloro-1,3-benzothiazole-5-carboxylic acid in the presence of triethylamine. The reaction is carried out in anhydrous dimethylformamide at room temperature, and the resulting compound is purified by column chromatography. The yield of POT-4 is around 60%, and the purity is confirmed by NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
POT-4 has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, POT-4 has been shown to exhibit antitumor and anti-inflammatory activities. It has also been studied for its potential to inhibit the growth of drug-resistant cancer cells. In material science, POT-4 has been used as a building block for the synthesis of conjugated polymers and organic semiconductors. In organic electronics, POT-4 has been used as a hole-transporting material in organic light-emitting diodes.
Propiedades
IUPAC Name |
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S/c22-17(12-6-7-14-15(8-12)21-24-20-14)18-10-13-9-16(23-19-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKSTKHIAURBKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
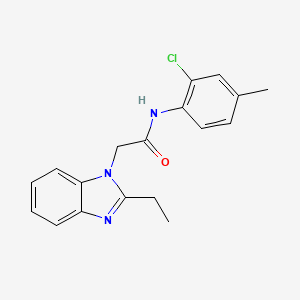
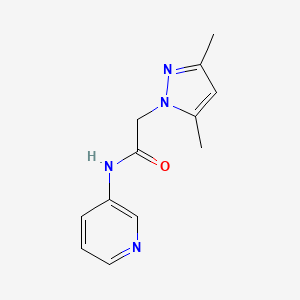
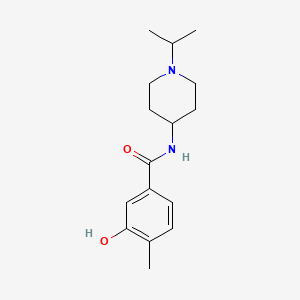

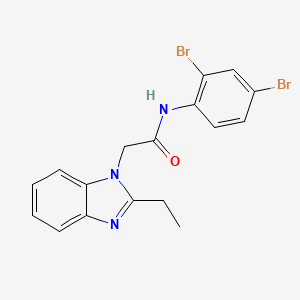
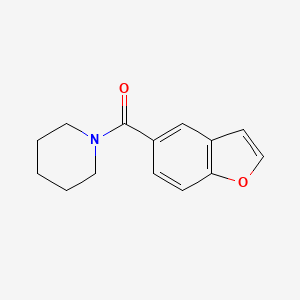

![N-[2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]ethyl]-2-methylpropanamide](/img/structure/B7504627.png)
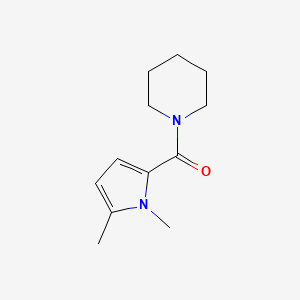
![5-Methyl-3-[(3-methylquinoxalin-2-yl)methyl]-5-(4-nitrophenyl)imidazolidine-2,4-dione](/img/structure/B7504645.png)
